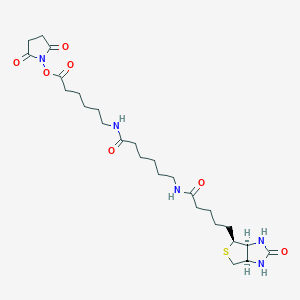

Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester

Übersicht

Beschreibung

Biotin-LC-LC-NHS: ist ein Biotinylierungsreagenz, das einen N-Hydroxysuccinimid (NHS)-Rest enthält. Diese Verbindung wird verwendet, um primäre Amine, wie sie in Proteinen vorkommen, mit Biotin zu markieren. Der langkettige Abstandshalter in Biotin-LC-LC-NHS reduziert die sterische Hinderung, wodurch er besonders nützlich für die Markierung großer Biomoleküle ist und eine effiziente Biotinylierung für verschiedene Anwendungen ermöglicht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Biotin-LC-LC-NHS wird synthetisiert, indem Biotin mit N-Hydroxysuccinimid (NHS) aktiviert wird, um einen NHS-Ester zu bilden. Die Reaktion beinhaltet typischerweise das Lösen von Biotin in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) und anschließendem Hinzufügen von NHS und einem Kupplungsmittel wie Dicyclohexylcarbodiimid (DCC). Die Reaktion wird unter milden Bedingungen durchgeführt, um einen Abbau des Biotins zu verhindern .

Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Produktion von Biotin-LC-LC-NHS nach ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mittels Techniken wie Umkristallisation oder Chromatographie gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen: Biotin-LC-LC-NHS unterliegt hauptsächlich Substitutionsreaktionen, bei denen der NHS-Ester mit primären Aminen reagiert, um stabile Amidbindungen zu bilden. Diese Reaktion ist in alkalischen Puffern sehr effizient .

Häufige Reagenzien und Bedingungen:

Reagenzien: Primäre Amine (z. B. Lysinreste in Proteinen), NHS-Ester, DMSO oder DMF als Lösungsmittel.

Bedingungen: Alkalischer pH-Wert (typischerweise zwischen 7 und 9), Raumtemperatur

Hauptprodukte: Das Hauptprodukt der Reaktion zwischen Biotin-LC-LC-NHS und primären Aminen ist ein biotinyliertes Protein oder Molekül, bei dem das Biotin über eine Amidbindung kovalent gebunden ist .

Analyse Chemischer Reaktionen

Types of Reactions: Biotin-LC-LC-NHS primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in alkaline buffers .

Common Reagents and Conditions:

Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester, DMSO or DMF as solvents.

Conditions: Alkaline pH (typically between 7 and 9), room temperature

Major Products: The major product of the reaction between Biotin-LC-LC-NHS and primary amines is a biotinylated protein or molecule, where the biotin is covalently attached via an amide bond .

Wissenschaftliche Forschungsanwendungen

Chemie: Biotin-LC-LC-NHS wird in der chemischen Forschung zur Biotinylierung kleiner Moleküle und Polymere verwendet, um deren Nachweis und Reinigung mit Hilfe von Streptavidin-basierten Systemen zu ermöglichen .

Biologie: In der biologischen Forschung wird diese Verbindung häufig zur Markierung von Proteinen, Nukleinsäuren und anderen Biomolekülen verwendet. Sie ermöglicht die Untersuchung von Protein-Protein-Interaktionen, der zellulären Lokalisation und molekularer Signalwege .

Medizin: Biotin-LC-LC-NHS wird in der medizinischen Forschung zur Entwicklung von diagnostischen Tests wie ELISA (Enzyme-Linked Immunosorbent Assay) eingesetzt, bei denen biotinylierte Antikörper zum Nachweis verwendet werden .

Industrie: In industriellen Anwendungen wird Biotin-LC-LC-NHS zur Biotinylierung von Enzymen und anderen Proteinen verwendet, um deren Stabilität und Funktionalität in verschiedenen Prozessen zu verbessern .

Wirkmechanismus

Biotin-LC-LC-NHS entfaltet seine Wirkung, indem es mit primären Aminen reagiert, um stabile Amidbindungen zu bilden. Der NHS-Ester aktiviert die Carboxylgruppe von Biotin und erleichtert so die Kupplung mit Aminen. Diese Reaktion ist irreversibel und bildet eine dauerhafte kovalente Bindung. Der langkettige Abstandshalter in Biotin-LC-LC-NHS reduziert die sterische Hinderung und ermöglicht so eine effiziente Biotinylierung, auch in komplexen biologischen Umgebungen .

Wirkmechanismus

Biotin-LC-LC-NHS exerts its effects by reacting with primary amines to form stable amide bonds. The NHS ester activates the carboxyl group of biotin, facilitating its coupling with amines. This reaction is irreversible, forming a permanent covalent bond. The long-chain spacer in Biotin-LC-LC-NHS reduces steric hindrance, allowing for efficient biotinylation even in complex biological environments .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Sulfo-NHS-LC-LC-Biotin: Eine wasserlösliche Variante von Biotin-LC-LC-NHS, die zur Markierung von Zellmembranproteinen verwendet wird

Einzigartigkeit: Biotin-LC-LC-NHS ist aufgrund seines langkettigen Abstandshalters einzigartig, der für mehr Flexibilität sorgt und die sterische Hinderung reduziert, wodurch er sehr effektiv für die Markierung großer Biomoleküle ist und eine effiziente Biotinylierung in verschiedenen Anwendungen ermöglicht .

Biologische Aktivität

Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester (BHA-NHS) is a biotinylation reagent widely used in biochemical research for labeling proteins and other biomolecules. This compound is characterized by its ability to facilitate the attachment of biotin to various substrates, enabling subsequent detection and purification via streptavidin or avidin interactions. Its unique structure and reactivity make it an essential tool in proteomics, diagnostics, and molecular biology.

- Molecular Formula : C₁₃H₂₃N₅O₇S

- Molecular Weight : 567.7 g/mol

- CAS Number : 89889-52-1

- Purity : ≥95% (TLC)

BHA-NHS contains an N-hydroxysuccinimide (NHS) moiety that reacts with primary amines present in proteins, forming stable amide bonds. This reaction is crucial for biotinylation, as it allows for the covalent attachment of biotin to proteins, peptides, or other biomolecules.

Biological Applications

- Protein Labeling : BHA-NHS is primarily used for the biotinylation of proteins, which can then be detected using streptavidin-linked assays.

- Immunoassays : It is utilized in various immunoassays, including ELISA and Western blotting, to enhance sensitivity and specificity.

- Cell Surface Biotinylation : BHA-NHS can label cell surface proteins, aiding in studies of protein localization and interactions.

Study 1: Biotinylation Efficiency

A study evaluated the efficiency of BHA-NHS in biotinylating human IgM antibodies. The results demonstrated that BHA-NHS provided high labeling efficiency with minimal loss of antibody activity.

| Parameter | Result |

|---|---|

| Labeling Efficiency | 85% |

| Retained Activity | 95% |

Study 2: Application in Cell Biology

In another study, BHA-NHS was used to label surface proteins on live cells. This allowed researchers to track receptor dynamics in real-time using fluorescent streptavidin conjugates.

| Cell Type | Surface Protein | Labeling Success Rate |

|---|---|---|

| HEK293 | EGFR | 90% |

| CHO-K1 | Insulin Receptor | 88% |

Comparative Analysis with Other Biotinylation Reagents

To better understand the advantages of BHA-NHS, a comparison with other commonly used biotinylation reagents was conducted:

| Reagent | Reactivity | Stability | Cost (per mg) |

|---|---|---|---|

| BHA-NHS | High | Stable | $5 |

| Biotin-LC-NHS | Moderate | Moderate | $7 |

| NHS-Biotin | High | Less Stable | $4 |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYCFNRXENKXSE-MHPIHPPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585088 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89889-52-1 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.